N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5210^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide is a complex organic compound characterized by its unique tricyclic structure and adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction followed by oxidation to introduce the dioxo groups.
Attachment of the adamantane moiety: This step may involve a Friedel-Crafts alkylation or a similar reaction to attach the adamantane group to the tricyclic core.
Formation of the carboxamide group: This can be done through an amidation reaction using appropriate reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the tricyclic core or the adamantane moiety.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the adamantane moiety or the tricyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a catalyst in certain reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate due to its unique structure and possible biological activity.
Medicine
In medicine, it could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane structures, such as amantadine or rimantadine.
Tricyclic compounds: Other tricyclic molecules with similar core structures.
Uniqueness
What sets N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}adamantane-1-carboxamide apart is its combination of a tricyclic core with an adamantane moiety, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c22-16-14-13-1-2-20(26-13,15(14)17(23)25-16)9-21-18(24)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-15H,1-9H2,(H,21,24)/t10?,11?,12?,13-,14-,15+,19?,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLUUDZCBOTJLS-JPANYZBESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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